4-Formyl-2-methoxyphenyl propionate
Overview
Description
4-Formyl-2-methoxyphenyl propionate, also known as 4-formyl-2-methoxyphenyl propanoate, is a chemical compound with the molecular formula C11H12O41. It has a molecular weight of 208.2112. It is used for research purposes2.
Synthesis Analysis
The synthesis of 4-Formyl-2-methoxyphenyl propionate involves green reagents dimethyl carbonate and vanillin3. The synthesized compound was identified from the 13C nuclear magnetic resonance spectra3. It has also been used in the synthesis of phosphorous-containing bio-based curing agent for flame retardant epoxy resin system45.
Molecular Structure Analysis
The InChI code for 4-Formyl-2-methoxyphenyl propionate is 1S/C11H12O4/c1-3-11(13)15-9-5-4-8(7-12)6-10(9)14-2/h4-7H,3H2,1-2H31. The compound has 4 hydrogen bond acceptors and 5 freely rotating bonds6.
Chemical Reactions Analysis
The compound has been used in the synthesis of phosphorous-containing bio-based curing agent for flame retardant epoxy resin system45. The reaction conditions involved the use of pyridine in dichloromethane7.
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 303.9±27.0 °C at 760 mmHg, and a flash point of 131.9±23.8 °C62. It also has a refractive index of 1.53362.
Scientific Research Applications
Arylglycerol-γ-Formyl Ester Degradation
4-Ethoxy-3-methoxyphenylglycerol-γ-formyl ester, a related compound, is identified as a degradation product of certain model compounds by Coriolus versicolor. This indicates its role in the aromatic ring cleavage and potential relevance in lignin degradation studies (Kawai, Umezawa, & Higuchi, 1985).
Synthesis of Novel Compounds
The compound's derivatives, like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, have been synthesized and characterized, highlighting its utility in creating novel chemical entities (Kumarasinghe, Hruby, & Nichol, 2009).
Intermediate for Pharmaceutical Synthesis
It serves as an intermediate in synthesizing optically active compounds for pharmaceutical applications, such as (R)-1-(4-Methoxyphenyl)propan-2-amine, a key intermediate for (R,R)-formoterol (Fan, Chen, Hai, & Wu, 2008).
Synthesis of Propionamides
The synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides and their potential antibacterial activity showcase its utility in medicinal chemistry (Arutyunyan et al., 2014).
Corrosion Inhibition Studies
Compounds like4-methoxyphenyl derivatives, closely related to 4-Formyl-2-methoxyphenyl propionate, are studied for their corrosion inhibition properties. For example, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrates high efficiency in preventing mild steel corrosion (Al-amiery et al., 2020).
Synthesis of O-silylurethanes, Ureas, and Formamides
(4-Methoxyphenyl)amine and its derivatives, related to the compound , have been used in the synthesis of O-silylurethanes, ureas, and formamides, highlighting its versatility in synthetic chemistry (Belova et al., 2017).
Development of Vanillin Derivatives
The reaction of 4-formyl-2-methoxyphenyl 4,5-dichloroisothiazole-3-carboxylate with aromatic amines to form vanillin derivatives illustrates its potential in the creation of new chemical entities with applications in various fields, including agriculture (Potkin et al., 2009).
Safety And Hazards
The safety information and MSDS for 4-Formyl-2-methoxyphenyl propionate can be found online1. It is important to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols8910.
Future Directions
The compound has shown significant potential in the field of research, particularly in the synthesis of phosphorous-containing bio-based curing agents for flame retardant epoxy resin systems45. It has also demonstrated antioxidant and anticancer properties3.
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-11(13)15-9-5-4-8(7-12)6-10(9)14-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZLNGZXXIMIBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366230 | |
Record name | 4-formyl-2-methoxyphenyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl propionate | |
CAS RN |
174143-90-9 | |
Record name | 4-formyl-2-methoxyphenyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.